N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyanophenyl group, a thiazole ring, and a carboxamide group attached to a methoxynaphthalene . These functional groups suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions, nucleophilic substitutions, or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, could impart some degree of aromaticity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the cyano group and the electron-donating effects of the methoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, including compounds structurally related to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant antimycobacterial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis H37Ra, with some showing activity comparable to or higher than that of rifampicin, a standard antimycobacterial drug. The study highlights the potential of these compounds in treating mycobacterial infections, with specific compounds showing high activity and low cytotoxicity, indicating their suitability for further development as antimicrobial agents (Goněc et al., 2016).
Material Science Applications
In the field of material science, soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups have been developed. These novel materials exhibit good solubility and can be thermally crosslinked to form heat-resistant resins, making them candidates for high-performance polymeric materials. This research underscores the versatility of cyano and carboxamide functional groups in designing polymers with desirable thermal and mechanical properties, relevant to applications such as high-temperature resistant coatings or matrices for composite materials (Yu et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets and induce changes at the molecular level . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways depending on their specific structures and targets
Result of Action
Given the diverse biological activities exhibited by thiazole derivatives, it is likely that this compound could have multiple effects at the cellular level .
Safety and Hazards
Future Directions
Future research could explore the potential biological activities of this compound, given the known activities of other thiazole derivatives . Additionally, studies could investigate the synthesis of this compound from readily available starting materials, potentially making it more accessible for further study .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-27-20-11-17-5-3-2-4-16(17)10-18(20)21(26)25-22-24-19(13-28-22)15-8-6-14(12-23)7-9-15/h2-11,13H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUQHRFXMGSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.